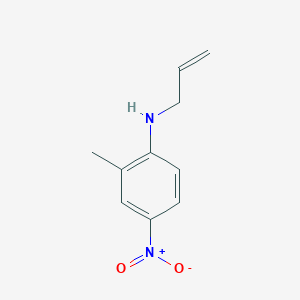

N-allyl-2-methyl-4-nitroaniline

Numéro de catalogue B8556762

Poids moléculaire: 192.21 g/mol

Clé InChI: GVQIZWGTBFODRL-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05103060

Procedure details

60 g (0.33 mol) of N-formyl-2-methyl-4-nitroaniline were dissolved in 500 ml of dimethylformamide. 184 g (1.33 mol) of potassium carbonate were added, and the resultant solution was warmed to 50° C. 152.8 g (2 mol) of allyl chloride were added dropwise in the course of 50 minutes to the mixture at 50° C. When the alkylation reaction was complete, the resultant reaction mixture was warmed to 70° C. and 350 g of 1 N sodium hydroxide solution were slowly added dropwise. The resultant mixture was stirred at 70° C. for 2.5 hours and subsequently poured into 3 l of ice water. The precipitate was filtered off with suction, washed with water until neutral and subsequently dried at 50° C. under reduced pressure, to give 61 g of N-allyl-2-methyl-4-nitroaniline (yield: 95%), which was recrystallized as described under section 1.4 and then had the same physical chemical properties as the compound prepared in accordance with section 1.4.

[Compound]

Name

resultant solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

ice water

Quantity

3 L

Type

reactant

Reaction Step Seven

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH3:13])=O.C(=O)([O-])[O-].[K+].[K+].[CH2:20](Cl)[CH:21]=C.[OH-].[Na+]>CN(C)C=O>[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:5]=1[CH3:13])[CH:20]=[CH2:21] |f:1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

184 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Three

[Compound]

|

Name

|

resultant solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

152.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

350 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

ice water

|

|

Quantity

|

3 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When the alkylation reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water until neutral and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

subsequently dried at 50° C. under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)NC1=C(C=C(C=C1)[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 61 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 96.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |